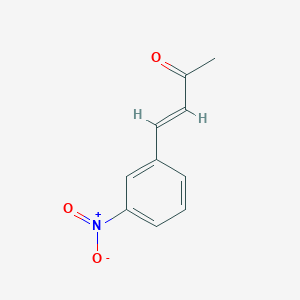
5-(2-Chlorophenyl)pyrimidin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chlorophenyl)pyrimidin-2-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorophenyl group at the 5-position and a hydroxyl group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)pyrimidin-2-ol typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a three-carbon compound and an amidine structure in the presence of a base such as sodium hydroxide or ethoxide . The reaction conditions often require heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-(2-Chlorophenyl)pyrimidin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 5-(2-Chlorophenyl)pyrimidin-2-one.
Reduction: Formation of 5-phenylpyrimidin-2-ol.
Substitution: Formation of 5-(2-substituted phenyl)pyrimidin-2-ol derivatives.
科学研究应用
5-(2-Chlorophenyl)pyrimidin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 5-(2-Chlorophenyl)pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
4-Substituted phenyl-6-(pyridin-2-yl)pyrimidin-2-ol: Similar structure but with different substituents at the 4-position.
4-Substituted phenyl-6-(pyridin-2-yl)pyrimidin-2-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
5-(2-Chlorophenyl)pyrimidin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry.
属性
CAS 编号 |
75175-35-8 |
|---|---|
分子式 |
C10H7ClN2O |
分子量 |
206.63 g/mol |
IUPAC 名称 |
5-(2-chlorophenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H7ClN2O/c11-9-4-2-1-3-8(9)7-5-12-10(14)13-6-7/h1-6H,(H,12,13,14) |
InChI 键 |
JIFHLLWARYNFLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)N=C2)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)N=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














